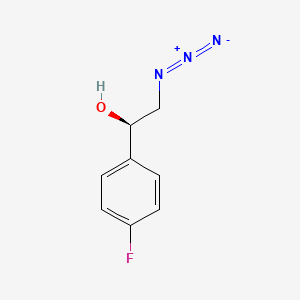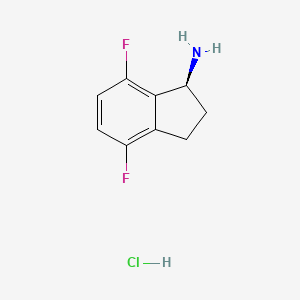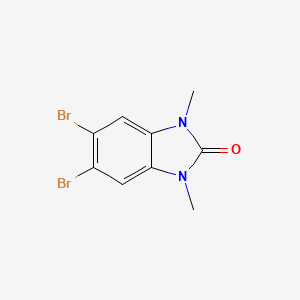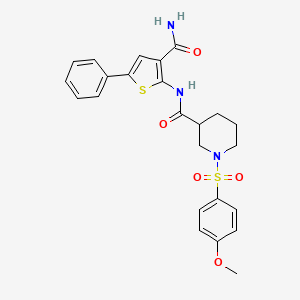![molecular formula C14H11ClFNOS B2956665 N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 339097-85-7](/img/structure/B2956665.png)
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide, commonly known as CFM-2, is a chemical compound that has been extensively studied in scientific research. CFM-2 belongs to the class of thiol-reactive compounds and has shown potential in various applications, including as an anticancer agent and in the treatment of inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Vibrational Spectroscopic Signatures and Quantum Computational Approach
A study by Mary et al. (2022) characterized an antiviral molecule closely related to N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide, focusing on vibrational signatures using Raman and Fourier transform infrared spectroscopy, and quantum computational methods. This research provides insight into the molecular structure, inter and intra-molecular hydrogen bonds, and vibrational wavenumbers, offering a foundation for understanding the stereo-electronic interactions that lead to molecular stability. The application of Hirshfeld surface analysis further elucidates intermolecular contacts within the crystal structure, emphasizing the compound's potential in antiviral research and pharmacokinetic properties (Mary, Pradhan, & James, 2022).
Antibacterial and Antimicrobial Studies
Research by Lahtinen et al. (2014) investigated sulfanilamide derivatives, which share structural features with this compound, for their antibacterial and antifungal activities. Through characterization and crystal structural analysis, the study highlighted the compounds' thermal properties and examined their conformational and hydrogen bond network properties. Although the specific compound was not directly studied, the research into similar derivatives contributes to our understanding of how such compounds can be applied in antimicrobial contexts (Lahtinen et al., 2014).
Cytotoxic Activity Against Cancer Cell Lines
A study by Ghorab et al. (2015) on novel sulfonamide derivatives, including structures akin to this compound, explored their cytotoxic activity against breast and colon cancer cell lines. This research identified compounds exhibiting significant potency, suggesting potential therapeutic applications in cancer treatment. Such findings indicate the relevance of these compounds in developing new anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Potential Pesticide Applications
Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds with structural similarities to this compound, for their potential as pesticides. This research, through X-ray powder diffraction, provided valuable data on these compounds' crystal structures and physicochemical properties, underscoring their potential utility in agricultural applications (Olszewska, Pikus, & Tarasiuk, 2008).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNOS/c15-12-3-1-2-4-13(12)17-14(18)9-19-11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZIEVIHKMVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~6~-benzyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2956583.png)
![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2956585.png)

![N-methyl-2-({3-[(4-methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2956588.png)
![2-Ethoxy-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2956590.png)

![6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2956592.png)




![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2956603.png)
